ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Overview
Description
Ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidinone core, which is known for its diverse biological activities, and a benzoate ester, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps:
Formation of the Pyrazolidinone Core: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Aldol Condensation: The methoxyphenyl group is introduced via an aldol condensation reaction with the appropriate aldehyde.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl groups in the pyrazolidinone core can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets. The pyrazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoate ester can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4Z)-4-[(4-butoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Ethyl 4-[(4Z)-4-[(4-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate: Lacks the butoxy group, influencing its solubility and interaction with biological targets.
Uniqueness
Ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to the presence of both the butoxy and methoxy groups, which can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-4-6-13-32-20-12-7-16(15-21(20)30-3)14-19-22(27)25-26(23(19)28)18-10-8-17(9-11-18)24(29)31-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27)/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICASZDXGWVMAIV-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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